molecular formula C10H7BrF3N B2434108 5-Bromo-1-(2,2,2-trifluoroethyl)indole CAS No. 1219741-45-3

5-Bromo-1-(2,2,2-trifluoroethyl)indole

Cat. No. B2434108
CAS RN: 1219741-45-3
M. Wt: 278.072
InChI Key: LCRJIFFWFNCBJJ-UHFFFAOYSA-N
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Description

Indole derivatives are important in various fields, especially in medicinal chemistry . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

A process for efficient synthesis of 5-bromoindole has been described in a patent . The process involves a sodium sulfonate substitution reaction, a reaction with an acylation reagent, and an addition reaction with bromine to produce 5-bromoindole .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly. For example, 5-Bromoindole has a molecular formula of CHBrN .


Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly. For example, 5-Bromo-2-(2,2,2-trifluoroethyl)pyridine has a molecular formula of CHBrFN and an average mass of 240.020 Da .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Safety and hazards associated with indole derivatives can vary depending on the specific compound. For example, 1-bromo-3-(2,2,2-trifluoroethoxy)benzene has hazard statements H315, H319, H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

5-bromo-1-(2,2,2-trifluoroethyl)indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N/c11-8-1-2-9-7(5-8)3-4-15(9)6-10(12,13)14/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRJIFFWFNCBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(F)(F)F)C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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